molecular formula C11H10N4O B5660801 2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B5660801
M. Wt: 214.22 g/mol
InChI Key: WVWLLCHVODUKGH-UHFFFAOYSA-N
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Description

The compound 2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential biological activities. The interest in this compound lies in its diverse chemical and physical properties, which enable its application in various fields of chemistry and biochemistry.

Synthesis Analysis

Synthesis of this compound and related derivatives has been explored through different methods. One notable method involves the synthesis of diheterocyclic compounds from 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine, which can be converted into triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. The structures of intermediates and target compounds were confirmed by 1H-NMR, MS, and elemental analyses (Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of 2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine and its complexes have been characterized by various techniques including spectral (IR, UV-Vis-NIR), and magnetic measurements, as well as single-crystal X-ray diffraction. These analyses have provided insights into the compound's supramolecular architecture, facilitated by extended hydrogen bonds and π–π interactions (Marutescu et al., 2017).

Chemical Reactions and Properties

The compound exhibits notable reactivity, as evidenced by its involvement in the synthesis of antibacterial agents. For example, the synthesis of 12 new 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines showcased its potential in generating molecules with antibacterial activity against various bacterial strains (Kumar et al., 2009).

Physical Properties Analysis

The physical properties of 2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine derivatives, including solubility and melting points, have been explored in various studies. These properties are crucial for understanding the compound's behavior in different solvents and conditions, affecting its applications in synthesis and medicinal chemistry.

Chemical Properties Analysis

Its chemical properties, such as reactivity with other organic molecules, potential as a ligand in coordination chemistry, and role in the synthesis of complex molecules with biological activity, are areas of ongoing research. For instance, the ability to undergo regioselective synthesis and participate in the creation of compounds with herbicidal and fungicidal activities highlights its versatility and applicability in agricultural chemistry (De Long, 2006).

properties

IUPAC Name

2-(furan-2-yl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-7-6-8(2)15-11(12-7)13-10(14-15)9-4-3-5-16-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWLLCHVODUKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786974
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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